molecular formula C13H15NO3 B14437869 2-(Dimethoxymethyl)-1-methyl-1H-indole-3-carbaldehyde CAS No. 74459-26-0

2-(Dimethoxymethyl)-1-methyl-1H-indole-3-carbaldehyde

Cat. No.: B14437869
CAS No.: 74459-26-0
M. Wt: 233.26 g/mol
InChI Key: BNVRYEADQJODDV-UHFFFAOYSA-N
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Description

2-(Dimethoxymethyl)-1-methyl-1H-indole-3-carbaldehyde is an organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This compound is characterized by the presence of a dimethoxymethyl group and a carbaldehyde group attached to the indole ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethoxymethyl)-1-methyl-1H-indole-3-carbaldehyde typically involves the reaction of 1-methylindole with formaldehyde and methanol under acidic conditions. The reaction proceeds through the formation of an intermediate dimethoxymethyl group, which is then attached to the indole ring. The reaction conditions usually involve the use of a strong acid catalyst such as hydrochloric acid or sulfuric acid to facilitate the formation of the dimethoxymethyl group.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to achieve higher yields and purity. This may involve the use of continuous flow reactors, which allow for better control of reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethoxymethyl)-1-methyl-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The dimethoxymethyl group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: 2-(Dimethoxymethyl)-1-methyl-1H-indole-3-carboxylic acid.

    Reduction: 2-(Dimethoxymethyl)-1-methyl-1H-indole-3-methanol.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Dimethoxymethyl)-1-methyl-1H-indole-3-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: It serves as a building block for the synthesis of biologically active compounds.

    Medicine: It is used in the development of pharmaceutical agents with potential therapeutic effects.

    Industry: It is employed in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Dimethoxymethyl)-1-methyl-1H-indole-3-carbaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. Additionally, the indole ring can interact with biological receptors, influencing cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    2-(Dimethoxymethyl)-1H-indole-3-carbaldehyde: Lacks the methyl group at the 1-position.

    1-Methyl-1H-indole-3-carbaldehyde: Lacks the dimethoxymethyl group.

    2-(Methoxymethyl)-1-methyl-1H-indole-3-carbaldehyde: Has a methoxymethyl group instead of a dimethoxymethyl group.

Uniqueness

2-(Dimethoxymethyl)-1-methyl-1H-indole-3-carbaldehyde is unique due to the presence of both the dimethoxymethyl group and the carbaldehyde group on the indole ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

74459-26-0

Molecular Formula

C13H15NO3

Molecular Weight

233.26 g/mol

IUPAC Name

2-(dimethoxymethyl)-1-methylindole-3-carbaldehyde

InChI

InChI=1S/C13H15NO3/c1-14-11-7-5-4-6-9(11)10(8-15)12(14)13(16-2)17-3/h4-8,13H,1-3H3

InChI Key

BNVRYEADQJODDV-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C(=C1C(OC)OC)C=O

Origin of Product

United States

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